Bienvenue dans la boutique en ligne BenchChem!

17-Phenyl-18,19,20-trinor-pgd2

Platelet Biology Thrombosis Cardiovascular Pharmacology

17-Phenyl-18,19,20-trinor-PGD2 (17-Phenyl-PGD2) is a synthetic analog of prostaglandin D₂ (PGD2), characterized by the replacement of the terminal three ω-chain carbon atoms with a phenyl group at the C-17 position. This structural modification yields a chemically stable prostanoid that exhibits a distinct pharmacological profile compared to the endogenous agonist PGD2 and other synthetic DP1-selective agents.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
CAS No. 85280-91-7
Cat. No. B154099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Phenyl-18,19,20-trinor-pgd2
CAS85280-91-7
Synonyms17-phenyl trinor PGD2
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1
InChIKeyOAQGPAZDRCBBLD-YTCWWFNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Phenyl-18,19,20-trinor-PGD2 (CAS 85280-91-7) Procurement and Identity Guide


17-Phenyl-18,19,20-trinor-PGD2 (17-Phenyl-PGD2) is a synthetic analog of prostaglandin D₂ (PGD2), characterized by the replacement of the terminal three ω-chain carbon atoms with a phenyl group at the C-17 position [1]. This structural modification yields a chemically stable prostanoid that exhibits a distinct pharmacological profile compared to the endogenous agonist PGD2 and other synthetic DP1-selective agents [2]. The compound is formally designated as (5Z)-7-{(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl}-5-heptenoic acid, with a molecular weight of 386.48 g/mol and a molecular formula of C₂₃H₃₀O₅ [3].

Why Generic Substitution with PGD2 or BW245C Fails: Evidence for 17-Phenyl-18,19,20-trinor-PGD2 Differentiation


The prostanoid receptor family exhibits distinct signaling pathways, with DP1 receptors coupling to Gαs to stimulate cAMP production, and DP2 receptors (CRTH2) coupling to Gαi to mobilize calcium and mediate chemotaxis [1]. Generic substitution with PGD2 is confounded by its promiscuous activation of both DP1 and DP2 receptors, whereas selective DP1 agonists like BW245C lack the tissue-specific contractile activity observed with 17-Phenyl-PGD2 [2]. The phenyl modification at C-17 in 17-Phenyl-PGD2 uniquely alters its functional selectivity: it abolishes activity in DP1-mediated inhibitory systems (platelets, mast cells, stomach strip) while preserving potent contractile efficacy in tracheal and cerebral vascular smooth muscle, a profile not replicated by any other PGD2 analog in the series [3].

17-Phenyl-18,19,20-trinor-PGD2 (CAS 85280-91-7): Quantitative Differentiation Evidence


Platelet Aggregation Inhibition: 17-Phenyl-PGD2 vs. PGD2

17-Phenyl-PGD2 is a potent inhibitor of ADP-induced human platelet aggregation. In direct head-to-head comparison, 17-Phenyl-PGD2 exhibits an IC50 of 8.4 μM, whereas the endogenous agonist PGD2 displays an IC50 of 18.6 nM in the same assay system [1]. This represents an approximately 450-fold lower potency for 17-Phenyl-PGD2 relative to PGD2, confirming that the phenyl modification at C-17 profoundly alters the compound's interaction with the platelet DP1 receptor .

Platelet Biology Thrombosis Cardiovascular Pharmacology

Tissue-Selective Functional Activity: Differential Response Across Five PGD2-Sensitive Systems

In a comprehensive comparative study evaluating six PGD2 analogs across five biological systems, 17-Phenyl-PGD2 displayed a unique, dichotomous functional profile [1]. It was virtually inactive in three DP1-mediated inhibitory systems: human platelet aggregation, cAMP accumulation in rat mast cells, and relaxation of the rabbit stomach strip. In contrast, it contracted the guinea-pig tracheal ring chain and the helical strip of dog cerebral arteries with almost equal potency to PGD2 [2]. This is in stark contrast to the DP1-selective agonist BW245C, which showed high potency in the inhibitory systems but antagonized the contractile effects of PGD2 [3].

Smooth Muscle Pharmacology Airway Biology Vascular Reactivity

Eosinophil Activation via DP2 Receptor: Potency Ranking Relative to Analogs

In human eosinophil activation assays measuring CD11b expression and actin polymerization via the DP2 (CRTH2) receptor, 17-Phenyl-PGD2 displayed a rank order of potency that places it third among a panel of six PGD2 analogs [1]. The order of potency was 15R-methyl-PGD2 > PGD2 > 17-phenyl-PGD2 > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 > 11-keto-fluprostenol [2]. This confirms that 17-Phenyl-PGD2 retains DP2 agonist activity, unlike BW245C which is DP1-selective and does not activate eosinophils [3]. However, its potency is inferior to the super-agonist 15R-methyl-PGD2 (EC50 ~1.7 nM for chemotaxis) and to PGD2 itself (EC50 ~10 nM) [4].

Allergy and Inflammation Immunopharmacology Eosinophil Biology

Chemical Stability and Structural Novelty: Phenyl Modification in the D-Series

17-Phenyl-PGD2 is described as a 'novel, chemically stable analog of PGD2' wherein the lower side chain is modified by the addition of a phenyl group at C-17 in place of the last 3 ω-chain carbon atoms [1]. This specific structural modification had not been reported previously in a D-type prostaglandin, although analogous modifications in the PGE and PGF series are known to yield stable, potent agonists with retained biological activity [2]. The enhanced chemical stability, relative to the metabolically labile endogenous PGD2, is an inferred class-level property based on the phenyl-for-alkyl substitution pattern, which reduces susceptibility to β-oxidation and ω-oxidation [3].

Medicinal Chemistry Prostanoid Chemistry Compound Stability

17-Phenyl-18,19,20-trinor-PGD2: Research and Industrial Application Scenarios


Discriminating DP1 Receptor Subtypes in Smooth Muscle Pharmacology

The unique tissue-selectivity profile of 17-Phenyl-PGD2—inactive in platelets/mast cells but fully active in tracheal and cerebral vascular smooth muscle—makes it an indispensable tool for dissecting potential DP1 receptor heterogeneity [1]. In experiments where a DP1-mediated contractile response must be isolated from other DP1-mediated effects (e.g., cAMP elevation, platelet inhibition), 17-Phenyl-PGD2 serves as a functional probe that BW245C cannot replicate, as BW245C antagonizes rather than mimics the contractile response [2]. This application is critical in airway hyperresponsiveness models and cerebral vasospasm research.

Negative Control in Platelet Aggregation and cAMP Accumulation Assays

The 450-fold reduction in platelet aggregation inhibitory potency (IC50 8.4 μM vs. 18.6 nM for PGD2) and the virtual absence of cAMP-elevating activity in mast cells establishes 17-Phenyl-PGD2 as a validated negative control compound for DP1-mediated responses in these systems [1]. Researchers investigating DP1-independent pathways or seeking to confirm DP1-specific effects can use 17-Phenyl-PGD2 to rule out off-target DP1 activation, ensuring assay specificity [2]. This is particularly valuable in thrombosis and mast cell degranulation studies where PGD2 and BW245C would confound results.

Benchmarking Novel DP2 (CRTH2) Agonists in Eosinophil Activation Assays

With its established rank order potency in DP2-mediated eosinophil activation (CD11b expression, actin polymerization), 17-Phenyl-PGD2 serves as a reference standard for screening and characterizing novel DP2 agonists [1]. Its intermediate potency (between PGD2 and 15S-methyl-PGD2) provides a useful benchmark for compound optimization in allergic inflammation and asthma drug discovery programs [2]. Comparative dose-response curves can reveal whether a novel compound exhibits super-agonist, partial agonist, or antagonist properties relative to this well-characterized analog [3].

Stable PGD2 Analog for In Vivo Studies Requiring Extended Half-Life

The chemical stability conferred by the C-17 phenyl substitution, while not directly quantified for this specific compound, is a class-level attribute of phenyl-modified prostanoids that reduces metabolic degradation [1]. This makes 17-Phenyl-PGD2 a suitable candidate for in vivo pharmacological studies—particularly in airway contractility and cerebral vascular models where its unique tissue-selectivity is advantageous—by providing a more stable pharmacokinetic profile than the rapidly metabolized endogenous PGD2 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Phenyl-18,19,20-trinor-pgd2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.